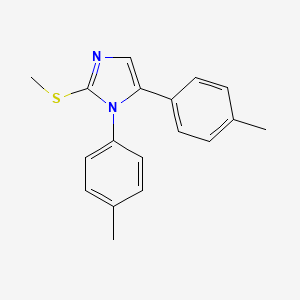

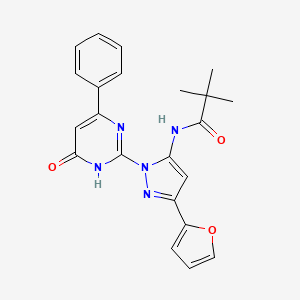

2-(methylthio)-1,5-di-p-tolyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-1,5-di-p-tolyl-1H-imidazole, also known as MTI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MTI belongs to the class of imidazole derivatives and is known for its potential application in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Corrosion Inhibition

2-(Methylthio)-1,5-di-p-tolyl-1H-imidazole and its derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, the derivative 1-(p-tolyl)-4-methylimidazole showed high efficiency in inhibiting copper corrosion in hydrochloric acid, suggesting a similar potential for 2-(methylthio)-1,5-di-p-tolyl-1H-imidazole. These studies indicated low activation energies and adsorptive behavior following a Freundlich-type isotherm, implying a physical adsorption onto the copper surface (Gašparac et al., 2000).

Synthesis of Novel Compounds

This compound is also involved in the synthesis of novel compounds. For example, 4,5-dihydro-2-(methylthio)-1H-imidazoles react with active methylene compounds to form methyleneimidazolidines, which are further utilized in various chemical reactions (Huang & Tzai, 1986).

Fuel Cell Technology

In the field of fuel cell technology, derivatives of imidazole, such as 1-methyl imidazole, have been used as additives in polybenzimidazole membranes equilibrated with phosphoric acid. This demonstrates a potential application area for 2-(methylthio)-1,5-di-p-tolyl-1H-imidazole in high-temperature proton-conducting polymer electrolytes (Schechter & Savinell, 2002).

Antineoplastic Activity

In medicinal chemistry, certain bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles, which could be structurally related to 2-(methylthio)-1,5-di-p-tolyl-1H-imidazole, have shown antineoplastic activity. The 2-(methylthio)-1-methyl derivative, carmethizole, was found to be particularly active against various cancer cell lines (Anderson, Bhattacharjee, & Houston, 1989).

Ferroelectricity and Antiferroelectricity

Imidazole units, which form the core structure of 2-(methylthio)-1,5-di-p-tolyl-1H-imidazole, are known for their stable chemical nature and play a role in forming dipolar chains with potential bistability in electric polarity. This characteristic suggests possible applications in ferroelectric and antiferroelectric devices (Horiuchi et al., 2012).

properties

IUPAC Name |

1,5-bis(4-methylphenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-13-4-8-15(9-5-13)17-12-19-18(21-3)20(17)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIGFNFCJJKOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2434687.png)

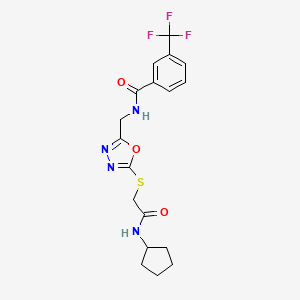

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434693.png)

![methyl 5-(((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2434696.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile](/img/structure/B2434697.png)

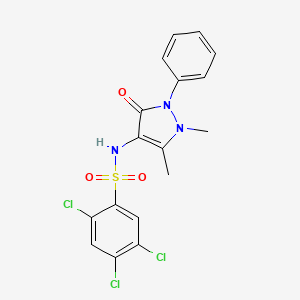

![4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2434702.png)

![[3,4-Bis(acetyloxy)-6-(2,5-dimethylphenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2434704.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2434706.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2434709.png)